
Poliglecaprone
Overview
Description
Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .
Preparation Methods
Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .
In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .
Chemical Reactions Analysis
Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .
Scientific Research Applications
Absorbable Sutures
Poliglecaprone-25 is primarily used as an absorbable suture in soft tissue approximation. Its advantages include:
- Reduced Extrusion Rates : A study comparing this compound-25 to Polyglactin-910 demonstrated a significantly lower rate of suture extrusion (3.1% vs. 11.4%) when used for deep wound closure in Mohs surgery, indicating its effectiveness in minimizing complications associated with suture usage .
- Cosmetic Outcomes : The aesthetic results from wounds closed with this compound-25 were comparable to those closed with other sutures, maintaining similar degrees of lumpiness and scar appearance at follow-up intervals .
Cesarean Section Closure
In obstetric surgery, this compound-25 is frequently utilized for subcuticular skin closure post-cesarean delivery. A clinical study indicated that using Monoglyde® (a brand of this compound-25) resulted in low rates of wound complications such as infection and dehiscence, making it a reliable choice for this application .
Scaffold Development
This compound has been integrated into composite scaffolds for tissue engineering purposes:
- Electrospun Scaffolds : Research has shown that electrospun scaffolds made from blends of this compound and Polycaprolactone exhibit enhanced mechanical properties and degradation profiles suitable for applications in cartilage and vascular tissue repair . The incorporation of this compound improves the hydrophilicity and degradation rate of the scaffolds, facilitating better cell attachment and growth.
Scaffold Composition | Mechanical Properties | Degradation Rate | Application Area |
---|---|---|---|
PCL | Moderate | Slow | General tissue repair |
PGC (this compound) | Enhanced | Moderate | Cartilage regeneration |
PPG (PCL + PGC) | High | Fast | Vascular repair |
Drug Delivery Systems
The viscoelastic nature of this compound also makes it suitable for drug delivery systems. Its ability to form hydrogels allows for controlled release mechanisms, which can be tailored for specific therapeutic needs .
Clinical Study on Wound Closure
A clinical trial involving 140 patients assessed the outcomes of using this compound-25 versus Polyglactin-910 in cutaneous surgery. Results indicated a statistically significant reduction in suture extrusion with this compound-25, highlighting its superior performance in surgical settings .
Scaffold Utilization in Cartilage Repair
In a study focusing on the use of nanofibrous scaffolds for articular cartilage regeneration, scaffolds incorporating this compound showed promising results in supporting cell viability and promoting tissue integration compared to traditional materials .
Mechanism of Action
The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .
Comparison with Similar Compounds
Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .
Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .
Similar Compounds
- Polydioxanone
- Polyglactin 910
- Polypropylene
- Polyamide
This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .
Q & A
Basic Research Questions
Q. What are the critical material properties of poliglecaprone that influence its performance in wound closure studies?
this compound’s copolymer composition (β-caprolactone and glycolide) enables hydrolysis-driven absorption over 90–120 days, with tensile strength decreasing by 40% at 7 days and 60% by 14 days post-implantation . Methodologically, researchers should prioritize tensile strength assays under simulated physiological conditions (e.g., phosphate-buffered saline at 37°C) and histological evaluation of inflammatory responses (e.g., lymphocyte density quantification) .
Q. How should researchers design experiments to assess this compound’s inflammatory profile compared to other sutures?
Use controlled animal models (e.g., rat abdominal wall defects) with standardized defect sizes and implantation periods (e.g., 4–56 days). Quantify inflammatory markers (e.g., lymphocyte infiltration via histopathology) and compare against polypropylene or polyglactin 910 sutures. Statistical analysis should employ non-parametric tests (Mann-Whitney U test) due to small sample sizes and skewed data distributions .
Q. What statistical approaches are recommended for analyzing this compound’s clinical outcomes in surgical trials?
For binary outcomes (e.g., surgical site infection rates), use logistic regression adjusted for covariates like surgery type and cleanliness. For continuous outcomes (e.g., hypertrophic scarring), apply Kendall’s W statistic to assess inter-rater reliability among evaluators. Ensure power calculations account for attrition (e.g., 30% attrition correction) and set significance at p < 0.05 .
Advanced Research Questions
Q. How can contradictory findings about this compound’s association with surgical site infections (SSIs) be resolved?
A 2023 veterinary trial (n = 862 animals) found no SSI difference between this compound and non-triclosan sutures (6% vs. 6%, p = 0.809) . To resolve discrepancies with studies reporting higher SSI risks, conduct stratified analyses by infection-prone environments (e.g., urinary tract). Experimental models should expose sutures to bacterial-laden urine to simulate Proteus-infected conditions, which reduce tensile strength by 86–89% within 14 days .
Q. What methodologies address this compound’s variable performance in adhesion formation studies?
In abdominal mesh studies, this compound-polypropylene composites showed 12–49% adhesion coverage vs. 25.69% for polypropylene alone. Use standardized adhesion scoring systems (e.g., modified Diamond scale) and multivariable regression to control for confounders like mesh porosity and implantation duration. Include negative controls (non-operated animals) to isolate material-specific effects .
Q. How does this compound’s hydrolysis rate vary across tissue types, and how should this inform experimental models?
Absorption kinetics depend on local pH and enzymatic activity. In subcutaneous tissue, this compound retains 50–60% tensile strength at 7 days, but in infected urinary environments, strength drops to 11–14% by day 14 . Researchers should tailor in vitro models to target tissues (e.g., urinary pH buffers for urologic studies) and validate with mass loss assays.
Q. What are the limitations of using this compound in elderly or immunocompromised populations, and how can studies mitigate these?
this compound’s delayed absorption in malnourished subjects may prolong inflammation. Use transgenic mouse models with impaired wound healing (e.g., db/db mice) to simulate comorbidities. Measure cytokine profiles (e.g., IL-6, TNF-α) and compare against healthy controls. Adjust statistical models for age and nutritional status as effect modifiers .
Q. Methodological Guidance Tables
Properties
CAS No. |
41706-81-4 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |
InChI Key |
SCRCZNMJAVGGEI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Canonical SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Synonyms |
glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.